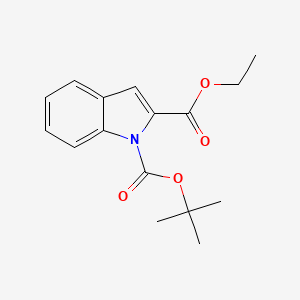

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate

Descripción general

Descripción

“1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate” is a synthetic compound used in various fields of research and industry. Indoles, such as this compound, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The total synthesis of certain compounds were started from a compound prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield . The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of “1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate” is C16H19NO4 . The InChI code for this compound is 1S/C16H18BrNO4/c1-5-21-14 (19)13-12 (17)10-8-6-7-9-11 (10)18 (13)15 (20)22-16 (2,3)4/h6-9H,5H2,1-4H3 .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Indole derivatives, including compounds similar to 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate, have been reported to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties. These compounds can be crucial in developing new antibiotics and treatments for fungal infections .

Anticancer Properties

Research has indicated that indole derivatives possess anticancer activities. They can be used in synthesizing drugs that target cancer cells and potentially inhibit tumor growth .

Antiparasitic Activity

Some indole derivatives have shown antiparasitic activities, which could lead to new treatments for parasitic infections .

Antihistamine and Antidepressive Effects

These compounds may also serve as antihistamines and antidepressants, providing relief from allergic reactions and depressive symptoms .

Anti-inflammatory and Analgesic Uses

Indole derivatives have been found to have anti-inflammatory and analgesic effects, which could be beneficial in treating pain and inflammation-related conditions .

Cytotoxicity and Enzyme Inhibition

They also exhibit cytotoxic properties and can act as enzyme inhibitors, which is valuable in the study of disease mechanisms and the development of therapeutic agents .

7. Synthesis of Natural Prenyl Indole Derivatives These compounds are useful intermediates in synthesizing natural prenyl indole derivatives with various biological activities .

Structural Novelty in Chemical Synthesis

The introduction of tert-butyl groups into indole systems leads to structurally novel derivatives that can be explored for various scientific applications .

Safety and Hazards

While specific safety and hazard information for “1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate” is not available in the retrieved sources, general safety precautions for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl indole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVBKPLNSJDJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate | |

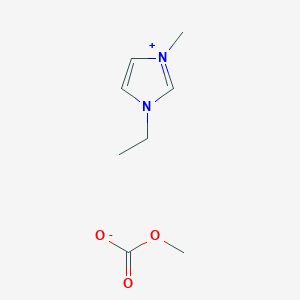

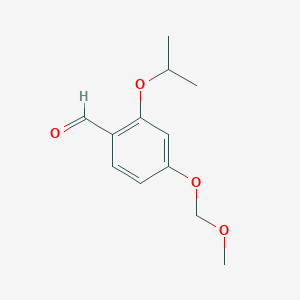

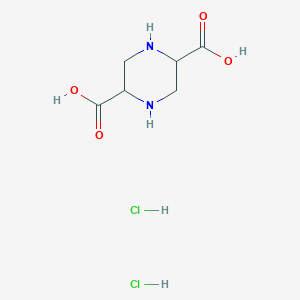

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

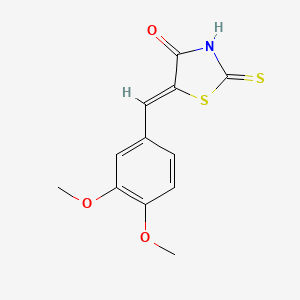

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)